molecular formula C18H22N2O3S2 B14984236 N-(2,6-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-(2,6-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B14984236
M. Wt: 378.5 g/mol
InChI Key: LFXDRIVKHFKCGX-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation, often using reagents like carbodiimides or coupling agents.

    Attachment of the Thiophene-2-Sulfonyl Group: This step might involve sulfonylation reactions using thiophene-2-sulfonyl chloride.

    Substitution with the 2,6-Dimethylphenyl Group: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene-2-sulfonyl group.

    Reduction: Reduction reactions might target the carboxamide group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to signal transduction, metabolism, or cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide analogs: Variants with different substituents on the aromatic rings or piperidine ring.

    Other Piperidine Carboxamides: Compounds with similar core structures but different functional groups.

Uniqueness

N-(2,6-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE might be unique in its specific combination of functional groups, which could confer distinct biological activity or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H22N2O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C18H22N2O3S2/c1-13-5-3-6-14(2)17(13)19-18(21)15-8-10-20(11-9-15)25(22,23)16-7-4-12-24-16/h3-7,12,15H,8-11H2,1-2H3,(H,19,21)

InChI Key

LFXDRIVKHFKCGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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